
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmacology. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6. In animal studies, this compound has been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One advantage of using (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide in lab experiments is that it has shown promising results in various studies. It has also been synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
将来の方向性
There are many future directions for research on (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide. One direction is to further investigate its potential use as a drug for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, future research can investigate the safety and toxicity of this compound in animal models and humans.
合成法
The synthesis of (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has been achieved using various methods. One of the methods involved the reaction of 2-aminopyridine with 4-chloroquinazoline in the presence of a base to obtain 2-(2-pyridin-3-ylquinazolin-4-yl)aniline. This compound was then reacted with (S)-3,4-dihydroisoquinoline-3-carboxylic acid in the presence of a coupling agent to obtain this compound.
科学的研究の応用
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has shown potential in various scientific research applications. One of the main areas of research is in pharmacology, where this compound has been studied for its potential use as a drug. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c24-21(29)20-12-15-6-1-2-7-17(15)14-28(20)23-18-9-3-4-10-19(18)26-22(27-23)16-8-5-11-25-13-16/h1-11,13,20H,12,14H2,(H2,24,29)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSNRYJWOHNLS-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

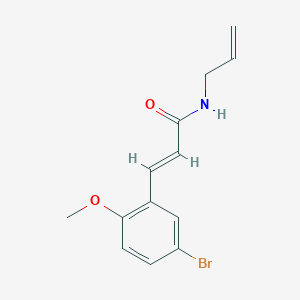
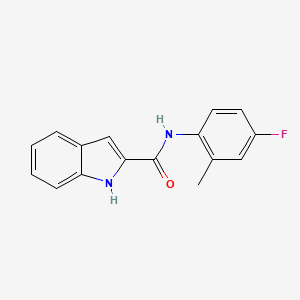
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
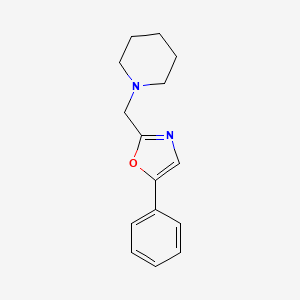
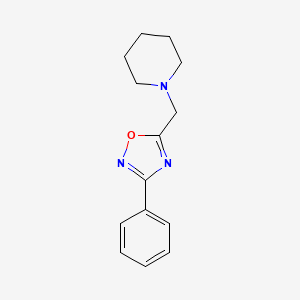
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
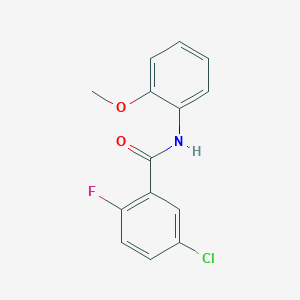
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)
